(2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol
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Overview
Description
(2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol: is a chemical compound with the molecular formula C6H10N4O It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol typically involves the reaction of 2,6-dimethylpyrimidine-4-carbaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: (2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound is investigated for its potential therapeutic applications. It has shown promise as a lead compound in the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
- (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol
- 4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine
Comparison:
- (2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol is unique due to its specific substitution pattern on the pyrimidine ring, which influences its chemical reactivity and biological activity.
- (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol has a similar structure but differs in the position of the hydrazinyl group, which can lead to different reactivity and interactions with biological targets.
- 4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine contains a thieno ring fused to the pyrimidine, adding complexity to its structure and potentially altering its chemical and biological properties.
Properties
IUPAC Name |
(2-hydrazinyl-6-methylpyrimidin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-2-5(3-11)9-6(8-4)10-7/h2,11H,3,7H2,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSASNXDQWHWFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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